molecular formula C3H9NO2 B146019 3-Amino-1,2-propanediol CAS No. 616-30-8

3-Amino-1,2-propanediol

Cat. No.: B146019
CAS No.: 616-30-8
M. Wt: 91.11 g/mol
InChI Key: KQIGMPWTAHJUMN-UHFFFAOYSA-N
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Description

3-Amino-1,2-propanediol is a chiral glycerol derivative with the molecular formula C₃H₉NO₂. It is a versatile compound used in various fields, including chemistry, biology, and medicine. This compound is known for its role as a calcium metabolism regulator and its applications in the synthesis of lipid-like delivery molecules for RNA interference therapeutics .

Mechanism of Action

Target of Action

3-Amino-1,2-propanediol (APD) is an important intermediate in the synthesis of various compounds. It is used as a reactant in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics . It is also used in the synthesis of the bioactive template to prepare cationic α-helical polypeptides and various cationic polymers for gene delivery .

Mode of Action

It is known that apd is synthesized by reacting 3-chloro-1,2-propanediol (cpd) with ammonia in a sodium hydroxide alkaline environment . This reaction forms the basis of its interaction with its targets.

Biochemical Pathways

APD is involved in several biochemical pathways. It plays a crucial role in the biosynthesis of essential biomolecules and cell membrane structure . It is also involved in neurotransmitter synthesis and sphingolipid metabolism, impacting neurological functions and cellular signaling .

Pharmacokinetics

It is known that apd is a very viscous transparent colorless to pale yellow liquid with a melting point of 55-57 °c and a boiling point of 264-265 °c . The density at 25 °C is 1.175 g/mL . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The molecular and cellular effects of APD’s action are largely dependent on the specific context in which it is used. For instance, when used in the synthesis of lipidoids for RNAi therapeutics, APD helps to deliver the RNAi molecules to the target cells, thereby enabling the silencing of specific genes .

Action Environment

The action, efficacy, and stability of APD can be influenced by various environmental factors. For instance, the synthesis of APD requires an alkaline environment . Furthermore, APD is soluble in water, which can influence its distribution and stability . It is also worth noting that APD can be stored at a maximum temperature of 40 °C without any quality degradation when the material is stored in sealed condition for 12 months .

Biochemical Analysis

Biochemical Properties

3-Amino-1,2-propanediol plays a significant role in biochemical reactions. It is used as a reactant in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics . It is also used in the synthesis of the bioactive template to prepare cationic α-helical polypeptides and various cationic polymers for gene delivery

Cellular Effects

It is known to be involved in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be involved in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics This suggests that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that it can be stored at a maximum temperature of 40 °C without any quality degradation when the material is stored in sealed condition for 12 months

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-1,2-propanediol can be synthesized through several methods. One common method involves the reaction of 3-chloro-1,2-propanediol with ammonia in an alkaline environment by adding sodium hydroxide . Another method uses epichlorohydrin and ammonia water as the main raw materials, with a two-component catalyst used in the hydrolysis and ammoniation reactions .

Industrial Production Methods: In industrial settings, the preparation of this compound involves a series of steps, including hydrolysis, neutralization, distillation, ammoniation, filtering, centrifugation, and rectification. The process is designed to improve reaction selectivity, reduce side effects, increase reaction rates, and minimize energy consumption .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,2-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include tertiary alcohols, aldehydes, and various substituted derivatives .

Properties

IUPAC Name

3-aminopropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIGMPWTAHJUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862294
Record name 1,2-Propanediol, 3-amino-
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Molecular Weight

91.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2-Propanediol, 3-amino-
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CAS No.

616-30-8
Record name 3-Amino-1,2-propanediol
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Record name 1-Aminopropanediol
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Record name 3-Amino-1,2-propanediol
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Record name 1,2-Propanediol, 3-amino-
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Record name 1,2-Propanediol, 3-amino-
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Record name 3-aminopropane-1,2-diol
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Record name AMINOPROPANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 3-Amino-1,2-propanediol is C3H9NO2, and its molecular weight is 91.11 g/mol.

ANone: Researchers have used various spectroscopic techniques to characterize this compound and its derivatives, including:

  • NMR Spectroscopy (1H and 13C NMR): Provides information about the structure and conformation of the molecule. []
  • 11B NMR Spectroscopy: Used to study the formation and stability of borate esters with this compound. [, ]
  • IR Spectroscopy: Provides information about the functional groups present in the molecule. []
  • UV-Vis Spectroscopy: Used to study the optical properties of this compound derivatives, especially in the context of DNA modifications. [, ]
  • Circular Dichroism: Used to study the chirality and conformational properties of this compound-containing compounds. []
  • Mass Spectrometry (MS) and High-Resolution ESI-MS (HRESI-MS): Used to determine the molecular weight and study the fragmentation patterns of this compound derivatives. [, ]

A: this compound readily dissolves in water due to its hydroxyl and amino groups forming hydrogen bonds with water molecules. []

A: The pH significantly impacts the formation and stability of borate esters with this compound. []

A: Yes, this compound serves as a starting material for synthesizing various compounds, including:* Pseudo-ceramides: this compound is selectively N-acylated and O-acylated with fatty acids in a two-step enzymatic process using immobilized Candida antarctica lipase B. This reaction has potential for industrial-scale production of pseudo-ceramides for pharmaceutical and cosmetic applications. []* Azetidine derivatives: this compound is condensed with a ketone, followed by reduction, sulfonylation, cyclization, and further transformations to yield azetidine derivatives, which are important in medicinal chemistry. []* Iodixanol: A multi-step synthesis utilizes this compound to produce iodixanol, a non-ionic X-ray contrast media used in medical imaging. []

A: this compound can act as a sacrificial electron donor in photocatalytic hydrogen evolution reactions using Pt-loaded TiO2 photocatalysts. Interestingly, its complete decomposition to CO2 and water with quantitative H2 evolution highlights the importance of neighboring heteroatom assistance in this process. []

ANone: Computational chemistry has been used to:

  • Investigate the binding mechanism between boron and polyol molecules, including this compound. Studies revealed the influence of bis-1,2-diol dihedral angles on boron capturing ability. []
  • Study the tautomerism of this compound derivatives in the gas phase, revealing the influence of substituents on the equilibrium between open-chain and ring forms. []
  • Model the interaction of this compound with the glycerol receptor site in Drosophila, providing insights into the structural features important for binding. [, ]

ANone: Studies on the interaction of this compound derivatives with the glycerol receptor site in Drosophila highlight the importance of specific structural features:

  • The presence of three hydroxyl groups in a specific arrangement is crucial for stimulating the receptor. [, ]
  • Modifications such as acylation, alkylation, or the introduction of different substituents on the amino group can significantly affect the activity and selectivity of the molecule towards different enzymes. [, , ]

A: * Injectable, self-healing hydrogels: this compound, when incorporated into poly(L-glutamic acid) based hydrogels with phenylboronate ester crosslinking, creates injectable and self-healing materials. This technology holds promise for minimally invasive osteochondral tissue engineering. []

  • Ligand-targeted drug delivery: (R)- and (S)-3-Amino-1,2-propanediol act as manifolds for conjugating ligands, such as GalNAc, to therapeutic oligonucleotides. This approach, utilizing the intrinsic instability of the APD linkage, has demonstrated improved hepatocyte delivery and enhanced in vivo activity compared to traditional linkers. []

A:
Derivatization Gas Chromatography:* This method, involving derivatization with trifluoroacetic anhydride, allows for the sensitive and accurate determination of this compound in complex matrices like protein hydrolysates. [, ]

A: While limited information is available specifically for this compound, its presence as a contaminant in hydrolyzed vegetable proteins raises concerns about potential exposure through the food chain. Further research is needed to assess its environmental fate, persistence, and potential ecotoxicological effects. []

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